3-bromo-5-(chloromethyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(chloromethyl)-2-methylthiophene is a heterocyclic organic compound that contains a thiophene ring substituted with bromine, chloromethyl, and methyl groups. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(chloromethyl)-2-methylthiophene typically involves the bromination and chloromethylation of 2-methylthiophene. One common method includes:
Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chloromethyl)-2-methylthiophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in ether solvents under an inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-Methylthiophene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(chloromethyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-bromo-5-(chloromethyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways. For example, its antimicrobial activity could involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-methylaniline: Another brominated and chlorinated heterocyclic compound with different functional groups.
2-Bromo-5-methylaniline: Lacks the chloromethyl group but shares the bromine and methyl substitutions.
5-Bromo-2-fluoro-4-methylaniline: Contains a fluorine atom instead of a chloromethyl group.
Uniqueness
3-Bromo-5-(chloromethyl)-2-methylthiophene is unique due to the presence of both bromine and chloromethyl groups on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various functionalized thiophene derivatives.
Properties
CAS No. |
1603106-34-8 |
---|---|
Molecular Formula |
C6H6BrClS |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.